molecular formula C7H7ClN2O B1272028 1-(3-Amino-2-chloropyridin-4-yl)ethanone CAS No. 342899-35-8

1-(3-Amino-2-chloropyridin-4-yl)ethanone

Cat. No. B1272028
CAS RN: 342899-35-8
M. Wt: 170.59 g/mol
InChI Key: ILNWFHDCOPCVDZ-UHFFFAOYSA-N
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Description

1-(3-Amino-2-chloropyridin-4-yl)ethanone, also known as ACE, is an organic compound with a variety of applications in chemical synthesis and scientific research. ACE is a versatile building block for chemical synthesis, and has been used in the development of drugs, dyes, and other compounds. In addition, ACE has been used in a variety of scientific research applications, including the study of enzyme inhibitors, protein-protein interactions, and drug metabolism.

Scientific Research Applications

Microwave-Assisted Synthesis

1-(3-Amino-2-chloropyridin-4-yl)ethanone is utilized in microwave-assisted synthesis processes. Ankati and Biehl (2010) demonstrated its role in the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. This method offers efficient yields and highlights the compound's utility in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material science research (Ankati & Biehl, 2010).

Antiviral Activity Studies

Research by Attaby et al. (2006) explored the reactions and antiviral activities of this compound derivatives. These studies are significant in medicinal chemistry, particularly for developing new antiviral agents (Attaby et al., 2006).

Biocatalytic Transamination

López-Iglesias et al. (2016) investigated the use of this compound in the biocatalytic transamination process. This research is pivotal in understanding the structural and activity features of transaminases, which are enzymes widely used in the pharmaceutical industry (López-Iglesias et al., 2016).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of various heterocyclic compounds with potential antimicrobial activity. For instance, Wanjari (2020) used it in synthesizing derivatives that were tested against gram-positive and gram-negative bacteria, demonstrating its relevance in drug discovery and development (Wanjari, 2020).

Synthesis of Pyridylalkylamines

Another application is found in the synthesis of pyridylalkylamines, as explored by Kwiecień and Szychowska (2006). They synthesized novel compounds with potential applications in pharmaceuticals, demonstrating the versatility of this compound in organic synthesis (Kwiecień & Szychowska, 2006).

Schiff Base Ligand Derivatives

Kurt et al. (2020) investigated the synthesis, characterization, and DNA interaction of novel Schiff base ligand derivatives involving this compound. This study contributes to understanding the compound's role in molecular biology and potential drug design (Kurt et al., 2020).

Safety and Hazards

The safety information for 1-(3-Amino-2-chloropyridin-4-yl)ethanone indicates that it has the GHS07 pictogram. The hazard statements include H319, H315, H302, and H335 . The precautionary statements include P261, P304+P340, P405, P280, and P305+P351+P338 .

properties

IUPAC Name

1-(3-amino-2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWFHDCOPCVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376238
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342899-35-8
Record name 1-(3-Amino-2-chloro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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